molecular formula C18H15F4NO5 B11471329 Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate

Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B11471329
M. Wt: 401.3 g/mol
InChI Key: XGHOUHREUBHFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzoic acid with methoxyphenylamine to form an intermediate amide. This intermediate is then subjected to trifluoromethylation and esterification reactions to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[4-(3-FLUOROBENZAMIDO)-3-METHOXYPHENYL]-2-HYDROXYPROPANOATE is unique due to its complex structure, which combines multiple functional groups and fluorine atoms. This makes it highly versatile and valuable in various research and industrial applications .

Properties

Molecular Formula

C18H15F4NO5

Molecular Weight

401.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[4-[(3-fluorobenzoyl)amino]-3-methoxyphenyl]-2-hydroxypropanoate

InChI

InChI=1S/C18H15F4NO5/c1-27-14-9-11(17(26,16(25)28-2)18(20,21)22)6-7-13(14)23-15(24)10-4-3-5-12(19)8-10/h3-9,26H,1-2H3,(H,23,24)

InChI Key

XGHOUHREUBHFCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.